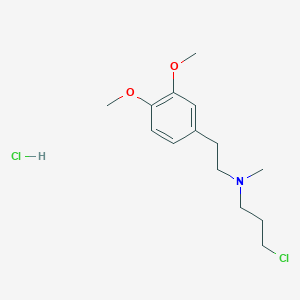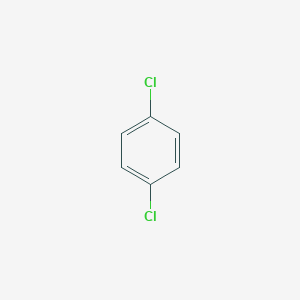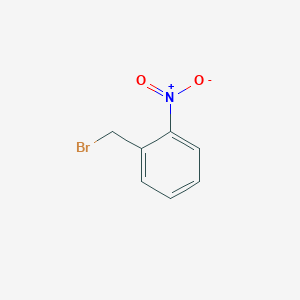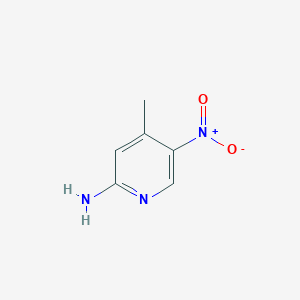
1,3,5-Pentanetriol
Overview
Description
1,3,5-Pentanetriol, also known as pentane-1,3,5-triol, is an organic compound with the molecular formula C5H12O3. It is a triol, meaning it contains three hydroxyl groups (-OH) attached to a pentane backbone. This compound is a colorless, viscous liquid that is slightly soluble in water and methanol .
Preparation Methods
1,3,5-Pentanetriol can be synthesized through various methods. One common synthetic route involves the reduction of 1,3,5-pentanetrione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, with the reducing agent added slowly to a solution of 1,3,5-pentanetrione in an appropriate solvent .
Industrial production methods for this compound often involve the catalytic hydrogenation of 1,3,5-pentanetrione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction .
Chemical Reactions Analysis
1,3,5-Pentanetriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Further reduction of this compound can lead to the formation of pentane by removing the hydroxyl groups.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups.
Scientific Research Applications
1,3,5-Pentanetriol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5-pentanetriol depends on its specific applicationThese interactions can influence the compound’s reactivity and its ability to act as a precursor in various chemical reactions .
Comparison with Similar Compounds
1,3,5-Pentanetriol can be compared with other similar compounds, such as:
1,2,3-Propanetriol (Glycerol): Both compounds are triols, but glycerol has three hydroxyl groups attached to a three-carbon backbone, making it more hydrophilic and widely used in pharmaceuticals and cosmetics.
1,2,4-Butanetriol: This compound has three hydroxyl groups attached to a four-carbon backbone.
1,2,5-Pentanetriol: Similar to this compound, but with hydroxyl groups at different positions.
This compound is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and applications in various fields .
Properties
IUPAC Name |
pentane-1,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c6-3-1-5(8)2-4-7/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMTVYUCEFJZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Azabicyclo[3.1.0]hexane](/img/structure/B42858.png)





![13-oxo-1,4,7,10-Tetraazabicyclo[8.2.1]tridecane-4,7-diacetic Acid](/img/structure/B42883.png)






